molecular formula C21H42O3 B041936 Oleyl 2-glyceryl ether CAS No. 2929-07-9

Oleyl 2-glyceryl ether

Cat. No. B041936
CAS RN: 2929-07-9
M. Wt: 342.6 g/mol
InChI Key: NOKZRPRTHPWZDV-KTKRTIGZSA-N
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Description

Oleyl 2-glyceryl ether is an alkyl glyceryl ether . Structurally, it means that an alkyl or alkenyl chain is terminated with glycerin at one end via an ether linkage . It is typically used as a skin-conditioning agent in cosmetic products .


Synthesis Analysis

Alkyl glyceryl ethers like Oleyl 2-glyceryl ether are typically synthesized through the etherification process of glycerol . This process can involve alcohol solvents, olefin solvents, and solvent-free routes . For example, the etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers .


Molecular Structure Analysis

The molecular structure of Oleyl 2-glyceryl ether consists of a hydrophilic head group (glycerin) and a hydrophobic tail (the alkyl chain) . The gross structural characteristics are typical of a surfactant .


Physical And Chemical Properties Analysis

Oleyl 2-glyceryl ether is typically a solid at room temperature and has a molecular weight of less than 400 g/mol . An increased chain length generally translates into greater hydrophobicity .

Safety And Hazards

The Cosmetic Ingredient Review expert panel reviewed the available animal toxicity and clinical data, including the low dermal absorption, and concluded that the alkyl glyceryl ethers, including Oleyl 2-glyceryl ether, are safe in the present practices of use and concentration described in their safety assessment .

Future Directions

GPR119, a G protein-coupled receptor expressed in multiple organs including the liver, can be activated by a variety of endogenous and exogenous ligands, including 2-oleyl glyceryl . This suggests that Oleyl 2-glyceryl ether could potentially be used in therapies for metabolic-associated fatty liver disease .

properties

IUPAC Name

2-[(Z)-octadec-9-enoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(19-22)20-23/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKZRPRTHPWZDV-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl 2-glyceryl ether

CAS RN

2929-07-9
Record name 2-O-(9-Octadecenyl)glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEYL 2-GLYCERYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CP4BC51B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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